molecular formula C19H16N2O3 B2517136 N-acetyl-2-benzyliminochromene-3-carboxamide CAS No. 330157-51-2

N-acetyl-2-benzyliminochromene-3-carboxamide

Cat. No. B2517136
CAS RN: 330157-51-2
M. Wt: 320.348
InChI Key: ZBCKXDAUICOECY-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-2-benzyliminochromene-3-carboxamide, also known as NBICC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBICC belongs to the class of iminochromene derivatives and has been found to exhibit a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-acetyl-2-benzyliminochromene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate the Nrf2-Keap1 pathway, which regulates the expression of genes involved in cellular defense against oxidative stress. This compound has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This compound has also been reported to improve glucose tolerance and insulin sensitivity in diabetic rats. In addition, this compound has been found to protect against oxidative stress-induced damage in neuronal cells and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-acetyl-2-benzyliminochromene-3-carboxamide is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of multi-targeted therapeutics. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, more studies are needed to fully understand the toxicity profile of this compound and its potential interactions with other drugs.

Future Directions

There are several future directions for research on N-acetyl-2-benzyliminochromene-3-carboxamide. One area of interest is the development of this compound-based multi-targeted therapeutics for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo and to assess its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-acetyl-2-benzyliminochromene-3-carboxamide involves the condensation reaction between 2-aminobenzylamine and 3-acetylcoumarin in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction proceeds under reflux conditions and yields this compound as a yellow crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

N-acetyl-2-benzyliminochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, and anti-microbial properties. This compound has also been investigated for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-acetyl-2-benzyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13(22)21-18(23)16-11-15-9-5-6-10-17(15)24-19(16)20-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCKXDAUICOECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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